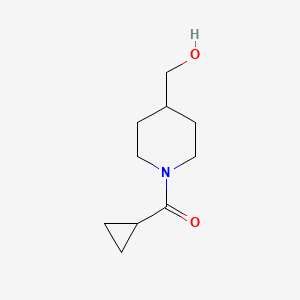
Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone
描述
Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone is a complex organic compound characterized by a cyclopropyl group attached to a piperidine ring, which is further substituted with a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone typically involves the reaction of cyclopropyl ketone with 4-(hydroxymethyl)-1-piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
- Cyclopropyl(4-(hydroxymethyl)piperidin-1-yl)methanone
- Methanone, [1-(hydroxymethyl)cyclopropyl]-4-morpholinyl-
Uniqueness
Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone is unique due to its specific structural features, such as the presence of a cyclopropyl group and a hydroxymethyl-substituted piperidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C10H17NO2 |
|---|---|
分子量 |
183.25 g/mol |
IUPAC 名称 |
cyclopropyl-[4-(hydroxymethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C10H17NO2/c12-7-8-3-5-11(6-4-8)10(13)9-1-2-9/h8-9,12H,1-7H2 |
InChI 键 |
HJNFSJVIXSZFEC-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)N2CCC(CC2)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

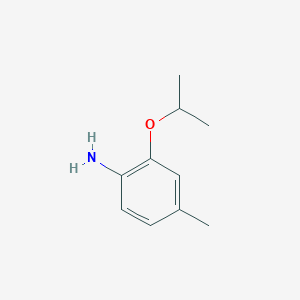
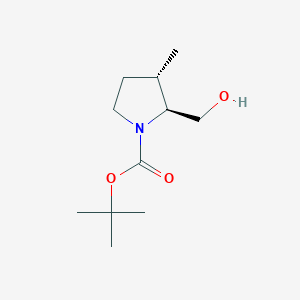
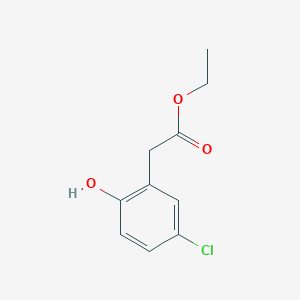
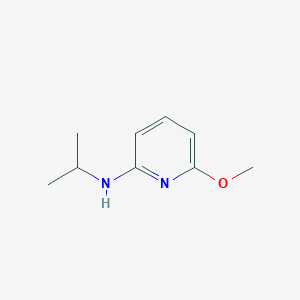
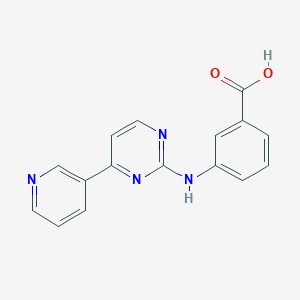
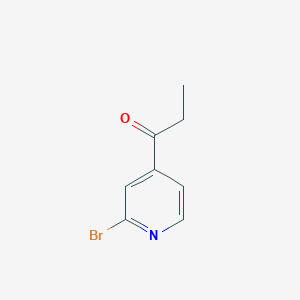
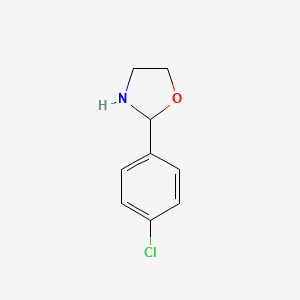
![Tert-butyl 3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B8722993.png)
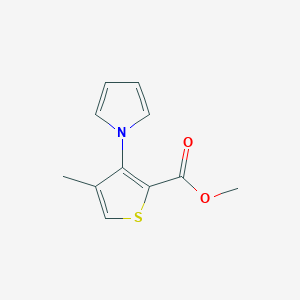
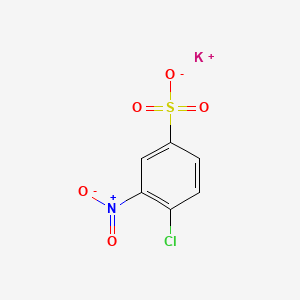
![2-Fluorodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B8723016.png)
![(4'-Bromo-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B8723018.png)
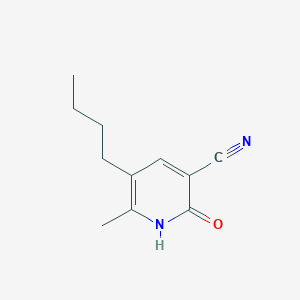
![Methyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8723041.png)
